(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid
Description
The compound (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-(tert-butyl)phenyl substituent at the 4-position of the pyrrolidine ring. Its structure combines steric bulk from the tert-butyl groups with the rigidity of the pyrrolidine scaffold, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics. The Boc group enhances solubility and stability during synthetic steps, while the aromatic substituent influences binding affinity in target interactions .
Properties
Molecular Formula |
C20H29NO4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-8-13(10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16+/m1/s1 |
InChI Key |
FEBBEVXXWRUDQS-CVEARBPZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step sequence:
Detailed Synthetic Routes
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrrolidine Ring Formation | Cyclization of γ-aminoalkene precursors or amino acid derivatives using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) | Stereoselective cyclization is critical; palladium-catalyzed carboamination methods have been reported to form pyrrolidines with high diastereoselectivity (>20:1) by simultaneous C–N and C–C bond formation |
| 2 | Introduction of 3-(tert-butyl)phenyl Group | Cross-coupling reactions (e.g., Suzuki-Miyaura) or direct arylation using aryl halides and palladium catalysts | The aryl substituent is introduced at C-4 position; choice of catalyst and ligand affects yield and stereoselectivity |
| 3 | Boc Protection of Nitrogen | Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) | Protects the amine to prevent side reactions and stabilize the molecule for further transformations |
| 4 | Carboxylic Acid Formation at C-3 | Hydrolysis of ester intermediates under acidic or basic conditions or oxidation of corresponding alcohols | Ensures the free acid functionality is present for biological activity and further derivatization |
Representative Synthetic Example
A typical synthetic sequence might be:
- Start with a γ-aminoalkene bearing a 3-(tert-butyl)phenyl substituent.
- Employ a palladium-catalyzed intramolecular carboamination to form the pyrrolidine ring with high stereoselectivity, generating the (3R,4S) stereochemistry.
- Protect the nitrogen with Boc2O and triethylamine.
- Hydrolyze any ester groups to yield the free carboxylic acid at C-3.
This approach leverages modern transition-metal catalysis to achieve ring closure and stereocontrol in a single step, improving efficiency and selectivity.
Stereochemical Control and Confirmation
- Stereoselective Formation: The use of palladium-catalyzed carboamination reactions allows simultaneous formation of C–N and C–C bonds, setting two stereocenters with high diastereoselectivity (>20:1).
- Stereochemical Confirmation:
- X-ray crystallography is employed to confirm absolute configuration.
- Chiral HPLC and NMR with chiral shift reagents or comparison to enantiopure standards validate stereochemistry.
- Optical rotation measurements provide additional confirmation.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Catalyst | Pd(0) complexes with phosphine ligands (e.g., Xantphos) | Influences yield and stereoselectivity |
| Base | Sodium hydride (NaH), potassium tert-butoxide (KOtBu) | Facilitates cyclization and deprotonation |
| Solvent | Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF) | Solubility and reaction rate |
| Temperature | 40–100 °C | Higher temperatures may increase rate but risk Boc deprotection |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and side reactions |
Summary Table of Preparation Methods
Research Findings and Advances
- The palladium-catalyzed carboamination method represents a significant advance, enabling the formation of pyrrolidine rings with two stereocenters in a single step with excellent diastereoselectivity and functional group tolerance.
- The Boc protecting group is essential for synthetic versatility and stability during multi-step synthesis.
- The 3-(tert-butyl)phenyl substituent can be introduced via cross-coupling reactions, allowing structural diversification for medicinal chemistry applications.
- Optimization of reaction conditions (catalyst, base, solvent, temperature) is critical to maximize yield and stereochemical purity.
The preparation of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid relies on modern stereoselective synthetic methodologies, particularly palladium-catalyzed carboamination reactions that efficiently construct the pyrrolidine ring with defined stereochemistry. Subsequent Boc protection and aryl substituent introduction via cross-coupling complete the synthesis. This approach offers high stereocontrol, functional group tolerance, and scalability, making it suitable for pharmaceutical intermediate synthesis and further chemical modifications.
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety enables diverse transformations, including:
| Reaction Type | Typical Reagents/Conditions | Products |
|---|---|---|
| Esterification | Alcohols, acid catalysts (e.g., H₂SO₄) | Corresponding esters |
| Amidation | Amines, coupling agents (e.g., EDC/HOBt) | Amides |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohols |
These reactions are foundational for derivatizing the compound into bioactive molecules or intermediates.
Deprotection of the Boc Group
The Boc-protected amine undergoes acid-mediated deprotection:
| Reagent | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), 0–25°C | Free amine (pyrrolidine-NH) |
| HCl (gaseous) | Dioxane, 0°C | Ammonium chloride salt |
Deprotection is critical for generating reactive amine sites for further functionalization.
Reactivity of the tert-Butylphenyl Substituent
The tert-butylphenyl group participates in:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Electrophilic Aromatic Substitution | Nitration (HNO₃/H₂SO₄), halogenation (Cl₂/FeCl₃) | Nitro- or halo-substituted derivatives |
| Hydrogenation | H₂, Pd/C catalyst | Cyclohexane derivative (tert-butyl group remains intact) |
The steric bulk of the tert-butyl group directs substitution to specific positions on the aromatic ring .
Stereochemical Considerations
The (3R,4S) stereochemistry influences reaction outcomes:
-
Epimerization Risk : Basic or high-temperature conditions may lead to racemization at the chiral centers.
-
Diastereoselectivity : Reactions at the pyrrolidine ring (e.g., alkylation) may favor specific diastereomers due to steric effects from the tert-butylphenyl group .
Biologically Relevant Interactions
In biochemical contexts, the compound interacts with enzymes and receptors through:
-
Hydrogen bonding via the carboxylic acid group.
-
Hydrophobic interactions mediated by the tert-butylphenyl substituent.
-
Steric hindrance affecting binding affinity to targets like proteases or kinases.
Comparative Reactivity with Analogues
The tert-butyl group enhances stability compared to analogues with smaller substituents (e.g., methyl or methoxy groups). This property:
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C20H29NO4
- Molecular Weight : 357.45 g/mol
- IUPAC Name : (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid
Structural Characteristics
The compound's stereochemistry is crucial for its biological interactions. The presence of the Boc group allows for the protection of the amine during synthesis, while the tert-butylphenyl group influences solubility and binding affinity to target proteins.
Medicinal Chemistry
This compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its structural characteristics make it suitable for:
- Drug Development : Targeting specific biological pathways involved in pain and inflammation.
- Structure-Activity Relationship Studies : Understanding how modifications to its structure can optimize therapeutic efficacy.
Computational studies using tools like the Prediction of Activity Spectra for Substances (PASS) indicate that this compound may exhibit:
- Anti-inflammatory Effects : Potentially useful in treating conditions such as arthritis.
- Analgesic Properties : Could serve as a basis for developing pain relief medications.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with various protein targets. This includes:
- Enzymes and Receptors : Interactions with proteins involved in disease processes, enhancing understanding of how structural modifications affect biological activity.
Case Study 1: Anti-inflammatory Activity
A study examined the anti-inflammatory effects of similar pyrrolidine derivatives, demonstrating that modifications to the pyrrolidine ring can significantly enhance efficacy against inflammatory pathways. This suggests that (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid could be further optimized for similar effects.
Case Study 2: Pain Management
Research has indicated that compounds with similar structures exhibit analgesic properties through inhibition of specific pain pathways. This positions our compound as a candidate for further exploration in pain management therapies.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
*Molecular formula and weight for the target compound are inferred from analogs due to incomplete data in evidence.
Structural and Functional Impacts
- Steric Effects : The tert-butyl group in the target compound provides significant steric hindrance, which may reduce enzymatic degradation compared to smaller substituents (e.g., ethyl in or fluorine in ).
- Electronic Effects: Halogenated analogs (e.g., bromine in or fluorine in ) exhibit altered electronic profiles, influencing binding interactions in medicinal chemistry applications.
- Solubility : The dimethoxyphenyl analog offers improved aqueous solubility due to its polar methoxy groups, contrasting with the hydrophobic tert-butyl group in the target compound.
Biological Activity
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a tert-butylphenyl substituent. These characteristics significantly influence its biological activity, making it a compound of interest in medicinal chemistry and drug development.
Structural Characteristics
The compound's systematic name reflects its stereochemistry, which is crucial for its interaction with biological systems. The molecular formula is , and it has a molecular weight of approximately 295.36 g/mol. The presence of the Boc group enhances the compound's stability and solubility, while the tert-butylphenyl group contributes to its lipophilicity.
Pharmacological Potential
The biological activity of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid has been assessed through various computational methods, including the Prediction of Activity Spectra for Substances (PASS). This analysis suggests that the compound may exhibit a range of pharmacological activities, particularly:
- Anti-inflammatory effects : The compound may interact with enzymes and receptors involved in inflammation pathways.
- Analgesic properties : Its structural features suggest potential interactions with pain modulation pathways.
Interaction Studies
Molecular docking simulations have been employed to predict binding affinities and modes of interaction with various protein targets. These studies indicate that the compound could effectively bind to enzymes or receptors implicated in disease processes, which is essential for understanding how modifications to its structure can enhance or diminish biological activity.
Study 1: Anti-inflammatory Activity
In a recent study, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid was evaluated for its anti-inflammatory properties using in vitro models. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
Study 2: Analgesic Effects
Another investigation focused on the analgesic effects of this compound in animal models. The findings demonstrated that administration of the compound resulted in a notable decrease in pain response in models induced by chemical irritants. This supports its potential development as a therapeutic agent for pain management.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds similar to (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| (3R,4S)-rel-1-(Boc)-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid | Difluorophenyl substituent | Enhanced anti-inflammatory activity |
| (3R,4S)-rel-1-(Boc)-4-(2-methoxyethylphenyl)pyrrolidine-3-carboxylic acid | Methoxyethyl substituent | Potential antiviral properties |
| (3R,4S)-rel-1-(Boc)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid | Iodine substitution | Unique reactivity patterns |
Q & A
Q. What are the recommended storage conditions and stability considerations for this compound?
While the compound is reported as stable under recommended storage conditions, specific data on thermal degradation, light sensitivity, or long-term stability are unavailable . Methodologically, researchers should store it in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Stability under reflux or acidic/basic conditions should be empirically tested via TLC or HPLC monitoring .
Q. How can the stereochemical integrity of the (3R,4S) configuration be verified?
Chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., amylose- or cellulose-based columns) is recommended. Comparative analysis with known diastereomers (e.g., (3S,4R) isomers from ) can validate retention times. X-ray crystallography may resolve absolute configuration if single crystals are obtainable .
Q. What synthetic routes are feasible for introducing the tert-butylphenyl substituent?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using tert-butylphenyl boronic acid precursors is a common approach. highlights similar multi-step protocols with Pd(OAc)₂/XPhos catalysts in tert-butyl alcohol at 40–100°C. Post-reaction Boc protection under Schlenk conditions ensures amine stability .
Advanced Research Questions
Q. How can reaction yields be optimized for Boc-deprotection without pyrrolidine ring degradation?
Boc removal typically uses TFA in DCM or HCl in dioxane. However, the tert-butylphenyl group’s steric bulk may slow deprotection. Kinetic studies (e.g., in situ FTIR or NMR) can identify optimal acid concentration and temperature. For acid-sensitive derivatives, catalytic hydrogenolysis (e.g., Pd/C under H₂) is a milder alternative .
Q. What analytical strategies resolve contradictions in stability or toxicity data?
When SDS data are incomplete (e.g., "no data available" in ), employ:
Q. How does the tert-butyl group influence crystallinity and solubility in aqueous vs. organic media?
The tert-butylphenyl moiety enhances hydrophobicity, reducing aqueous solubility. Phase solubility studies in buffer/organic solvent mixtures (e.g., DMSO:PBS) can quantify logP. Differential scanning calorimetry (DSC) and powder XRD assess crystallinity, critical for formulation design .
Q. What methodologies confirm the absence of hazardous byproducts during synthesis?
GC-MS or LC-HRMS should monitor reaction mixtures for hazardous intermediates (e.g., cyanide from nitrile-containing analogs in ). For scale-up, implement PAT (process analytical technology) to track impurities in real-time .
Methodological Notes
- Stereochemical Purity : Use Mosher’s acid analysis or NOESY NMR to confirm diastereomeric ratios .
- Scale-Up Challenges : ’s multi-step protocol requires rigorous temperature control; microreactors may improve heat transfer and reproducibility.
- Ecological Impact : Despite limited data in , conduct biodegradation assays (e.g., OECD 301F) to assess environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
